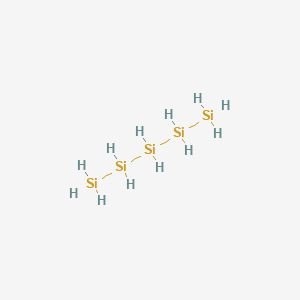
Pentasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasilane is a chemical compound with the formula H₁₂Si₅. It belongs to the class of silanes, which are silicon analogs of alkanes. This compound consists of a chain of five silicon atoms, each bonded to hydrogen atoms.
Preparation Methods
Pentasilane can be synthesized through several methods, including:
Silylation Reaction: This method involves the reaction of silanes with silicon tetrachloride in the presence of a catalyst.
Reductive Coupling: This method involves the reduction of chlorosilanes using a reducing agent such as lithium aluminum hydride.
Industrial Production: Industrially, this compound can be produced through the pyrolysis of monosilane (SiH₄) at high temperatures.
Chemical Reactions Analysis
Pentasilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂) and water.
Reduction: this compound can be reduced to form lower silanes, such as disilane (Si₂H₆).
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions include silicon dioxide, lower silanes, and various substituted silanes.
Scientific Research Applications
Pentasilane has several scientific research applications, including:
Materials Science: this compound is used as a precursor for the deposition of silicon films.
Nanotechnology: This compound is used in the synthesis of silicon nanoparticles, which have applications in drug delivery, imaging, and catalysis.
Chemistry: This compound is studied for its unique electronic properties and potential use in molecular electronics.
Biology and Medicine: Research is ongoing to explore the use of this compound-based materials in biomedical applications, such as tissue engineering and biosensors.
Mechanism of Action
The mechanism of action of pentasilane involves its ability to form silicon-silicon bonds and interact with other molecules. The silicon atoms in this compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions occur .
Comparison with Similar Compounds
Pentasilane can be compared with other similar compounds, such as:
Disilane (Si₂H₆): Disilane has two silicon atoms and is structurally similar to ethane.
Trisilane (Si₃H₈): Trisilane has three silicon atoms and is used in similar applications as this compound but with different properties and reactivity.
Tetrasilane (Si₄H₁₀): Tetrasilane has four silicon atoms and is another higher silane with unique properties and applications.
Cyclothis compound (Si₅H₁₀): Cyclothis compound is a cyclic compound with five silicon atoms.
This compound’s uniqueness lies in its linear structure and the ability to form stable silicon-silicon bonds, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
14868-53-2 |
|---|---|
Molecular Formula |
H12Si5 |
Molecular Weight |
152.52 g/mol |
IUPAC Name |
bis(disilanyl)silane |
InChI |
InChI=1S/H12Si5/c1-3-5-4-2/h3-5H2,1-2H3 |
InChI Key |
LUXIMSHPDKSEDK-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3][SiH2][SiH2][SiH2][SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


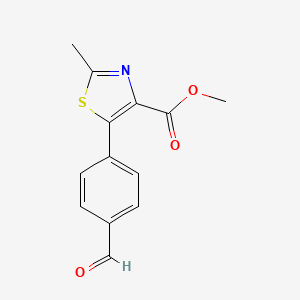
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)


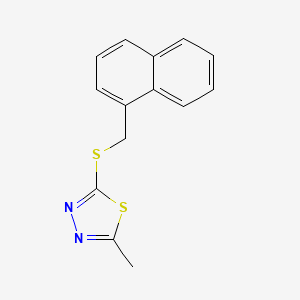
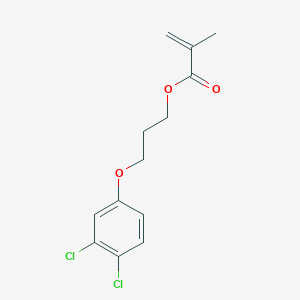
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)
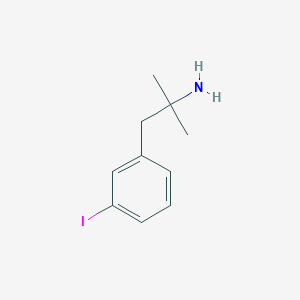
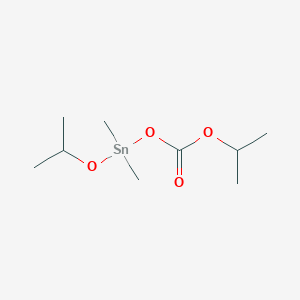
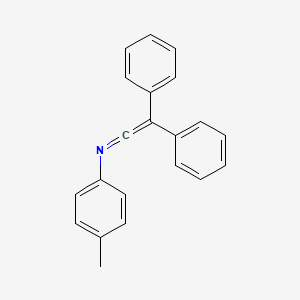

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
